1,1'-Sulfonylbis(3,5-dibromo-4-(2,3-dibromopropoxy)benzene)
Description
1,1'-Sulfonylbis(3,5-dibromo-4-(2,3-dibromopropoxy)benzene) is a useful research compound. Its molecular formula is C18H14Br8O4S and its molecular weight is 965.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1'-Sulfonylbis(3,5-dibromo-4-(2,3-dibromopropoxy)benzene) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-Sulfonylbis(3,5-dibromo-4-(2,3-dibromopropoxy)benzene) including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Octabromobisphenol-S, also known as 5,5’-Sulfonylbis(1,3-dibromo-2-(2,3-dibromopropoxy)benzene), is primarily used as a flame retardant . Its primary targets are various types of plastics, including PP, PE, PS, and ABS resin rubber . These materials are widely used in the electronic industry and other high molecular material applications .
Mode of Action
Octabromobisphenol-S acts by imparting flame-retardant properties to the materials it is applied to . . This suggests that it may function by increasing the material’s resistance to heat and UV radiation, thereby reducing its flammability.
Biochemical Pathways
Its role in enhancing thermal and uv stability suggests it may interact with pathways related to heat and light response in these materials .
Pharmacokinetics
It has a melting point of 115-120°C and a predicted boiling point of 785.0±60.0 °C . It is slightly soluble in DMSO and ethyl acetate when heated . These properties may influence its distribution and stability in the materials it is applied to.
Result of Action
The primary result of Octabromobisphenol-S’s action is the imparting of flame-retardant properties to the materials it is applied to . This results in materials that are less flammable and more resistant to heat and UV radiation, thereby increasing their safety and durability .
Action Environment
The efficacy and stability of Octabromobisphenol-S can be influenced by various environmental factors. For instance, its solubility in different solvents can affect its distribution in the materials it is applied to . Additionally, its thermal stability means it can retain its flame-retardant properties even under high heat conditions . As it is hygroscopic , moisture in the environment could potentially affect its stability and efficacy.
Biochemical Analysis
Biochemical Properties
1,1’-Sulfonylbis(3,5-dibromo-4-(2,3-dibromopropoxy)benzene) plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of various substances. The interactions between 1,1’-Sulfonylbis(3,5-dibromo-4-(2,3-dibromopropoxy)benzene) and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of 1,1’-Sulfonylbis(3,5-dibromo-4-(2,3-dibromopropoxy)benzene) on cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. Additionally, it can affect gene expression by modulating the activity of transcription factors. The impact on cellular metabolism is also significant, as 1,1’-Sulfonylbis(3,5-dibromo-4-(2,3-dibromopropoxy)benzene) can alter the metabolic flux of key metabolites .
Molecular Mechanism
At the molecular level, 1,1’-Sulfonylbis(3,5-dibromo-4-(2,3-dibromopropoxy)benzene) exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as proteins and nucleic acids. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,1’-Sulfonylbis(3,5-dibromo-4-(2,3-dibromopropoxy)benzene) can change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in significant changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 1,1’-Sulfonylbis(3,5-dibromo-4-(2,3-dibromopropoxy)benzene) vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and promoting cell growth. At high doses, it can be toxic, leading to adverse effects such as cell death and tissue damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
1,1’-Sulfonylbis(3,5-dibromo-4-(2,3-dibromopropoxy)benzene) is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect the metabolic flux of various metabolites, leading to changes in their levels within the cell. Additionally, this compound can influence the activity of cofactors, further modulating metabolic processes .
Transport and Distribution
The transport and distribution of 1,1’-Sulfonylbis(3,5-dibromo-4-(2,3-dibromopropoxy)benzene) within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. The distribution pattern can significantly impact the compound’s efficacy and toxicity .
Subcellular Localization
1,1’-Sulfonylbis(3,5-dibromo-4-(2,3-dibromopropoxy)benzene) is localized within specific subcellular compartments, such as the endoplasmic reticulum and mitochondria. This localization is directed by targeting signals and post-translational modifications, which ensure that the compound reaches its site of action. The subcellular localization can influence the compound’s activity and function, affecting various cellular processes .
Properties
IUPAC Name |
1,3-dibromo-5-[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]sulfonyl-2-(2,3-dibromopropoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Br8O4S/c19-5-9(21)7-29-17-13(23)1-11(2-14(17)24)31(27,28)12-3-15(25)18(16(26)4-12)30-8-10(22)6-20/h1-4,9-10H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZVMVIHYSYLSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)OCC(CBr)Br)Br)S(=O)(=O)C2=CC(=C(C(=C2)Br)OCC(CBr)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Br8O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044942 | |
Record name | 1,1'-Sulfonylbis[3,5-dibromo-4-(2,3-dibromopropoxy)benzene] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
965.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42757-55-1 | |
Record name | Tetrabromobisphenol S bis(2,3-dibromopropyl ether) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42757-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1'-Sulfonylbis(3,5-dibromo-4-(2,3-dibromopropoxy)benzene) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042757551 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,1'-sulfonylbis[3,5-dibromo-4-(2,3-dibromopropoxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,1'-Sulfonylbis[3,5-dibromo-4-(2,3-dibromopropoxy)benzene] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl] sulphone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.827 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,1'-SULFONYLBIS(3,5-DIBROMO-4-(2,3-DIBROMOPROPOXY)BENZENE) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00U7T33ZVU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.